molecular formula C11H13NO5 B14323238 5-(4-Nitrophenoxy)pentanoic acid CAS No. 103797-32-6

5-(4-Nitrophenoxy)pentanoic acid

Katalognummer: B14323238
CAS-Nummer: 103797-32-6
Molekulargewicht: 239.22 g/mol
InChI-Schlüssel: QUUFBUJEGLDSHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Nitrophenoxy)pentanoic acid is an organic compound characterized by a pentanoic acid backbone with a 4-nitrophenoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenoxy)pentanoic acid typically involves the reaction of 4-nitrophenol with a pentanoic acid derivative. One common method is the esterification of 4-nitrophenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Nitrophenoxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can form esters with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Esterification: Sulfuric acid (H2SO4), methanol (CH3OH).

Major Products Formed

    Reduction: 5-(4-Aminophenoxy)pentanoic acid.

    Substitution: Various substituted phenoxy derivatives.

    Esterification: Methyl 5-(4-nitrophenoxy)pentanoate.

Wissenschaftliche Forschungsanwendungen

5-(4-Nitrophenoxy)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(4-Nitrophenoxy)pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in binding interactions with proteins and enzymes, affecting their function and activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the pentanoic acid moiety.

    Pentanoic acid: Similar backbone but lacks the nitrophenoxy substituent.

    5-(4-Aminophenoxy)pentanoic acid: A reduced form of 5-(4-Nitrophenoxy)pentanoic acid.

Uniqueness

This compound is unique due to the presence of both the nitrophenoxy and pentanoic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in the individual components.

Eigenschaften

CAS-Nummer

103797-32-6

Molekularformel

C11H13NO5

Molekulargewicht

239.22 g/mol

IUPAC-Name

5-(4-nitrophenoxy)pentanoic acid

InChI

InChI=1S/C11H13NO5/c13-11(14)3-1-2-8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,13,14)

InChI-Schlüssel

QUUFBUJEGLDSHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.